molecular formula C19H25N3O6 B8655864 (S)-2-((S)-1-((S)-2-(((Benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxamido)propanoic acid CAS No. 61430-15-7

(S)-2-((S)-1-((S)-2-(((Benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxamido)propanoic acid

Cat. No.: B8655864
CAS No.: 61430-15-7
M. Wt: 391.4 g/mol
InChI Key: ABYBAWDFXOWIFU-YDHLFZDLSA-N
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Description

(S)-2-((S)-1-((S)-2-(((Benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxamido)propanoic acid is a synthetic peptide compound. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of the alanine residue. This compound is often used in peptide synthesis and research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-1-((S)-2-(((Benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxamido)propanoic acid typically involves the following steps:

    Protection of Amino Groups: The amino groups of the amino acids are protected using the benzyloxycarbonyl (Cbz) group.

    Coupling Reactions: The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

    Deprotection: The Cbz protecting group is removed using hydrogenation or acidic conditions to yield the final peptide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-1-((S)-2-(((Benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxamido)propanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyloxycarbonyl group.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic solutions.

    Oxidation: Oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

    Hydrolysis: Yields individual amino acids or smaller peptides.

    Oxidation: Yields oxidized derivatives of the peptide.

    Reduction: Yields reduced derivatives of the peptide.

    Substitution: Yields substituted peptides with different functional groups.

Scientific Research Applications

(S)-2-((S)-1-((S)-2-(((Benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxamido)propanoic acid has several applications in scientific research:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Studied for its role in protein-protein interactions and enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system.

    Industry: Used in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of (S)-2-((S)-1-((S)-2-(((Benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group provides stability and protects the peptide from premature degradation. Upon deprotection, the peptide can interact with its target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(Benzyloxy)carbonyl]-L-proline: Another peptide with a benzyloxycarbonyl protecting group, used in similar applications.

    N-[(Benzyloxy)carbonyl]-L-alanine: A simpler peptide with a benzyloxycarbonyl group, used in peptide synthesis.

    N-[(Benzyloxy)carbonyl]-L-cysteine: Contains a thiol group, making it useful in different chemical reactions.

Uniqueness

(S)-2-((S)-1-((S)-2-(((Benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxamido)propanoic acid is unique due to its specific sequence and the presence of the benzyloxycarbonyl protecting group. This combination provides stability and reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

61430-15-7

Molecular Formula

C19H25N3O6

Molecular Weight

391.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C19H25N3O6/c1-12(21-19(27)28-11-14-7-4-3-5-8-14)17(24)22-10-6-9-15(22)16(23)20-13(2)18(25)26/h3-5,7-8,12-13,15H,6,9-11H2,1-2H3,(H,20,23)(H,21,27)(H,25,26)/t12-,13-,15-/m0/s1

InChI Key

ABYBAWDFXOWIFU-YDHLFZDLSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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